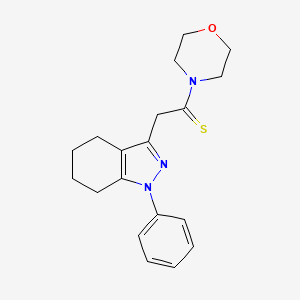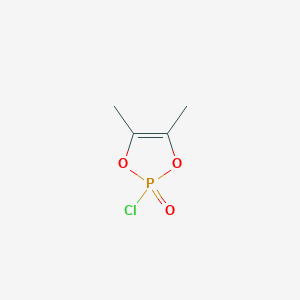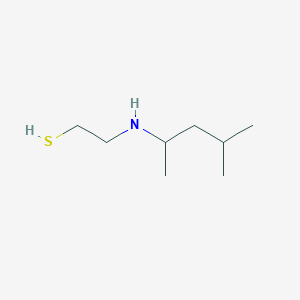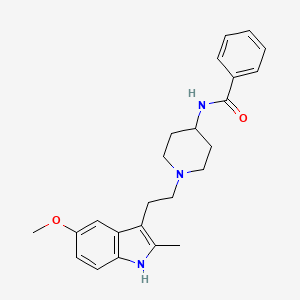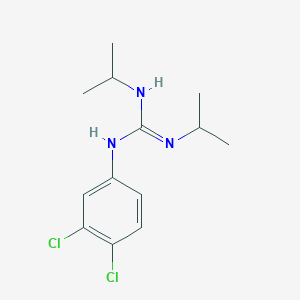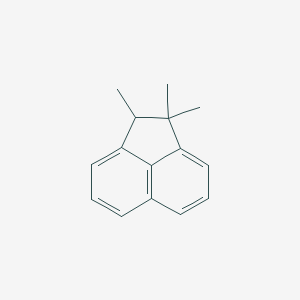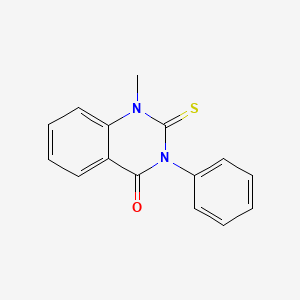
1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good quantities.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method involves the use of isothiocyanate derivatives and anthranilic acid under microwave irradiation, resulting in a faster reaction time and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one analogues.
Reduction: Reduction reactions can modify the thioxo group to other functional groups.
Substitution: Substitution reactions at the phenyl or methyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolinones and thioxo derivatives, which have been studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.
Pathways Involved: It interferes with the folate pathway, leading to the inhibition of DNA synthesis and cell division, which is particularly effective against rapidly dividing cancer cells.
Comparación Con Compuestos Similares
- 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4-one
- 2,3-Dihydroquinazolin-4(1H)-one
- 2-Thioxo-4(3H)-quinazolinone
Comparison: 1-Methyl-3-phenyl-2-thioxo-1,3-dihydroquinazolin-4-one stands out due to its unique methyl and phenyl substitutions, which enhance its biological activity and specificity . Compared to other similar compounds, it exhibits higher potency in antimicrobial and anticancer assays, making it a more promising candidate for therapeutic development .
Propiedades
Número CAS |
21097-36-9 |
|---|---|
Fórmula molecular |
C15H12N2OS |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
1-methyl-3-phenyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h2-10H,1H3 |
Clave InChI |
ASEKQBPTGBUTTP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N(C1=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


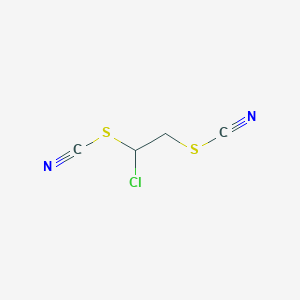
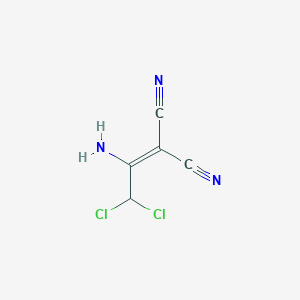
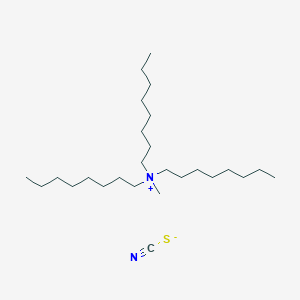

![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
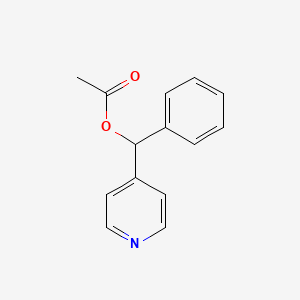
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
